molecular formula C13H12BrN3O3S B6081881 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide

4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide

Cat. No. B6081881
M. Wt: 370.22 g/mol
InChI Key: NGHCZVNDYIFOFT-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide, also known as BHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHC is a sulfonamide derivative that contains a hydrazinecarboxamide and a bromobenzene group.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in the regulation of acid-base balance in the body, and their inhibition has been shown to have therapeutic potential in various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the development of antimicrobial agents. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of pain relievers.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide is its high purity, which makes it suitable for use in various lab experiments. However, the compound is relatively expensive and may not be readily available in large quantities. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain fields.

Future Directions

For the research on 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide include the development of this compound-based drugs, the synthesis of this compound-based MOFs, and further studies on the mechanism of action of the compound.

Synthesis Methods

The synthesis of 4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide involves the reaction between 4-bromoaniline and hydrazinecarboxamide in the presence of sulfuric acid. The reaction produces this compound as a white crystalline solid with a melting point of 265-267°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines. In biochemistry, this compound has been used as a probe to study the mechanism of action of sulfonamide drugs. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

4-bromo-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S/c14-9-5-7-10(8-6-9)21(19,20)17-12-4-2-1-3-11(12)13(18)16-15/h1-8,17H,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHCZVNDYIFOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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